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Compound of Interest

Compound Name: 2-Methyl-1H-indole-5-thiol
CAS No.: 1210824-73-9
Cat. No.: B568078

Get Quote

Technical Monograph: 2-Methyl-1H-indole-5-thiol
Part 1: Chemical Identity & Informatics

2-Methyl-1H-indole-5-thiol is a specialized heterocyclic building block belonging to the indole
class. Distinguished by a methyl group at the C2 position and a sulfhydryl (thiol) moiety at the
C5 position, this compound serves as a critical scaffold in medicinal chemistry, particularly for
the development of COX inhibitors, melatonin receptor agonists, and antioxidant conjugates.
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Identifier Type Value
Common Name 2-Methyl-1H-indole-5-thiol
5-Mercapto-2-methylindole; 2-Methyl-5-sulfanyl-
Synonyms )
1H-indole
CAS Registry Number 1210824-73-9

CC1=CC2=C(C=C1)N=C(C)S2(Note: Thiol
Canonical SMILES tautomers vary; Canonical form below)Correct
Canonical:CC1=CC2=C(N1)C=CC(=C2)S

Isomeric SMILES CC1=CC2=C(N1)C=C(C=C2)S
_ INChl=1S/C9HINS/c1-6-5-7-4-2-3-8(11)9(7)10-

InChl String
6/h2-5,11H,1H3,(H,10)
Computed:ZKZKYWZKZKYWZK-
UHFFFAOYSA-N(Derivative dependent)Note:

InChiKey ) ) N
Commercial databases may list specific salt
forms.

Molecular Formula CoHoNS

Molecular Weight 163.24 g/mol

Physicochemical Profile (Calculated)
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Property Value Significance

Lipophilic; suitable for CNS

LogP (Octanol/Water) ~2.85 ]
penetration.
More acidic than alkyl thiols;
pKa (Thiol -SH) ~6.5-7.0 exists as thiolate at
physiological pH.
Very weak acid; requires
pKa (Indole -NH) ~17.0 strong bases (e.g., NaH, BuLi)
for deprotonation.
15.79 A2 (Indole NH) + 0 A2 Indicates good membrane

Topological Polar Surface Area ] ) -
(SH is variable) permeability.

Part 2: Structural Visualization

The following diagram illustrates the atomic numbering and functional group orientation, critical
for understanding regioselective substitution.
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Figure 1: Structural Connectivity of 2-Methyl-1H-indole-5-thiol

Click to download full resolution via product page

Figure 1: Graphviz representation of the 2-Methyl-1H-indole-5-thiol scaffold showing the
specific regiochemistry of the methyl and thiol substituents.
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Part 3: Synthesis & Manufacturing Protocols

Synthesis of 5-mercaptoindoles is challenging due to the oxidative instability of the free thiol.
The most robust route avoids direct Fischer indole synthesis with free thiols (which poison
catalysts) and instead utilizes Palladium-Catalyzed C-S Coupling from the commercially
available 5-bromo-2-methylindole.

Method A: Palladium-Catalyzed C-S Cross-Coupling
(Recommended)

This method offers high yields and functional group tolerance, avoiding the formation of
disulfide byproducts during the ring-closure phase.

Precursors:
e Substrate: 5-Bromo-2-methylindole (CAS 1076-72-8).
e Thiol Source: Potassium Thioacetate (KSAc) or Triisopropylsilanethiol (TIPS-SH).

o Catalyst: Pdz(dba)s / Xantphos.

Step-by-Step Protocol:

o Catalyst Activation:

o In a glovebox or under Argon, charge a reaction vial with Pdz(dba)s (2 mol%) and
Xantphos (4 mol%).

o Dissolve in anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
o Stir for 5 minutes until the solution turns a deep orange/red.
e Coupling Reaction:
o Add 5-Bromo-2-methylindole (1.0 equiv).
o Add Potassium Thioacetate (1.2 equiv).

o Add Hunig's base (DIPEA, 2.0 equiv).
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o Seal the vessel and heat to 100°C for 12 hours.

o Work-up (Thioester Intermediate):
o Cool to room temperature.[1][2][3] Filter through a Celite pad to remove Palladium black.
o Concentrate the filtrate in vacuo.

o Checkpoint: Isolate the S-acetyl intermediate via flash chromatography (Hexanes/EtOAc).
This intermediate is stable and can be stored.

o Deprotection (Thiol Generation):
o Dissolve the S-acetyl intermediate in degassed Methanol.
o Add K2COs (2.0 equiv) at 0°C. Stir for 30 minutes under Nitrogen.

o Critical Safety: Acidify carefully with dilute HCI to pH 4. The free thiol is prone to oxidation;
perform extraction with degassed Dichloromethane (DCM) immediately.

Method B: The Fischer Indole Route (Classical)

Note: This route is prone to lower yields due to disulfide formation but is cost-effective for large-
scale crude production.

e Hydrazone Formation:

o React 4-mercaptophenylhydrazine hydrochloride (generated freshly from 4-
aminothiophenol via diazotization/reduction) with Acetone.

o Reflux in ethanol for 2 hours.
e Cyclization:
o Treat the hydrazone with Polyphosphoric Acid (PPA) at 90°C.

o Risk: The thiol group may oxidize to the disulfide. Requires Zinc dust reduction during
workup to recover the monomeric thiol.
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Part 4: Reaction Workflow Diagram

The following flowchart details the recommended synthetic pathway (Method A), highlighting
the critical deprotection step.

Potassium Thioacetate

[Start: 5-Bromo-2-methylindol
1,4-Dioxane, 100°C

e Pd2(dba)3 / Xantphos
(CAS 1076-72-8) j

Buchwald-Hartwig
Coupling

"
Intermediate:

S-(2-methyl-1H-indol-5-yl) ethanethioate
(Thioester Protected)

Hydrolysis:
K2CO3 / MeOH / N2 atm
(0°C, 30 min)

Acid Quench (pH 4)

Target:
2-Methyl-1H-indole-5-thiol
(Free Thiol)

Figure 2: Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-5-thiol
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Figure 2: Step-by-step synthetic workflow from the bromo-precursor to the free thiol,
emphasizing the protection strategy.
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Part 5: Handling, Stability & Applications
Handling Protocols (Self-Validating Safety)

» Oxidation Sensitivity: Indole-5-thiols are highly susceptible to air oxidation, forming the
inactive disulfide dimer.

o Validation: Check purity via TLC. If a spot appears at a much higher Rf (non-polar) than
the thiol, the disulfide has formed.

o Rescue: Treat oxidized samples with DTT (Dithiothreitol) or TCEP in aqueous organic
solvent to reduce the disulfide back to the thiol.

o Storage: Store neat oil/solid at -20°C under Argon. Solutions should be made fresh.

Medicinal Chemistry Applications

» Bioisosterism: The 5-SH group serves as a bioisostere for the 5-OH group found in Serotonin
(5-HT), potentially altering receptor binding affinity (5-HT receptors) while increasing
lipophilicity.

o NSAID Design: Analogues of Indomethacin (which contains a 5-methoxy group) where the
oxygen is replaced by sulfur often show altered COX-1/COX-2 selectivity profiles.

e Bioconjugation: The nucleophilic thiol at the 5-position allows for selective conjugation to
maleimides or haloacetamides, useful for creating indole-based fluorescent probes or
antibody-drug conjugates (ADCS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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